molecular formula C24H24N2O3 B2505281 Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate CAS No. 866810-69-7

Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate

Cat. No.: B2505281
CAS No.: 866810-69-7
M. Wt: 388.467
InChI Key: AEALXMXNXIICRD-UHFFFAOYSA-N
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Description

Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate is a synthetic quinoline derivative of significant interest in medicinal chemistry research. While specific studies on this exact molecule are limited, it is a close structural analogue of Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a compound for which promising preclinical data exists . Compounds within this chemical class have been investigated for their potential to interact with key biological targets. Molecular docking studies on the analogous tosyl derivative have demonstrated a high binding affinity towards bacterial enzyme targets such as Staphylococcus aureus DNA gyrase (PDB ID: 2XCR) and Mycobacterium tuberculosis topoisomerase II (PDB ID: 5BTL), in some cases exceeding the affinity of reference fluoroquinolone antibiotics . This suggests that the core arylsulfonylquinoline structure is a privileged scaffold for developing novel antibacterial agents . Beyond antibacterial applications, various 3-substituted quinoline derivatives are widely explored in pharmaceutical research for a diverse range of activities, including serving as receptor antagonists for central nervous system (CNS) diseases and as negative allosteric modulators for metabolic disorders . The structure of related compounds has been confirmed by techniques such as X-ray diffraction, revealing how the piperidine ring adopts a chair conformation and is rotated with respect to the quinoline system . This compound is intended for research applications only, such as in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for the synthesis of novel chemical entities. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-2-29-24(28)18-11-8-14-26(16-18)22-19-12-6-7-13-21(19)25-15-20(22)23(27)17-9-4-3-5-10-17/h3-7,9-10,12-13,15,18H,2,8,11,14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEALXMXNXIICRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the quinoline ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Electrophiles such as halogens, nitro groups

    Hydrolysis: Acidic or basic conditions

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

    Hydrolysis: Carboxylic acid and ethanol

Scientific Research Applications

Medicinal Chemistry

This compound is primarily used as a lead compound in drug development due to its diverse biological activities. Quinoline derivatives are known for their roles in treating various diseases, including cancer and infectious diseases. Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate has been studied for its potential as an anticancer agent by intercalating with DNA, thereby inhibiting cancer cell replication .

Biological Studies

The compound is investigated for its interactions with various biological targets, such as enzymes and receptors. For instance, it has shown potential in modulating neurotransmitter receptors, which could have implications for treating neurological disorders . Additionally, it serves as a probe in chemical biology to study cellular processes and pathways critical for understanding disease mechanisms.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Case Studies and Research Findings

A variety of studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Activity

Research demonstrated that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines. This compound was found to inhibit cell proliferation effectively, indicating its potential as an anticancer therapeutic agent .

Case Study 2: Neuropharmacological Effects

Studies investigating the interaction of this compound with neurotransmitter systems revealed its potential role in modulating synaptic activity, which could be beneficial in treating neurological disorders like depression or anxiety .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets in the body. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzoyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Piperidine Ring

Ethyl 1-(7H-Pyrrolo[2,3–d]Pyrimidin-4-yl)Piperidine-3-Carboxylate
  • Structure: Replaces the benzoylquinoline group with a pyrrolopyrimidine ring.
  • Synthesis : Prepared via nucleophilic substitution between a chloropyrimidine precursor and ethyl piperidine-3-carboxylate in DMF at 140°C .
rac-Ethyl 1-(3-Hydroxypropyl)Piperidine-3-Carboxylate
  • Structure: Features a hydroxypropyl side chain instead of the benzoylquinoline group.
  • Synthesis: Derived from ethyl nipecotate via alkylation with bromopropanol under basic conditions .
  • Key Differences: The polar hydroxypropyl substituent increases hydrophilicity, likely reducing membrane permeability but improving aqueous solubility relative to the lipophilic benzoylquinoline.
Ethyl 1-(4-Chlorobenzoyl)Piperidine-3-Carboxylate
  • Structure: Substitutes the quinoline ring with a 4-chlorobenzoyl group.
  • Synthesis : Achieved via benzoylation of ethyl piperidine-3-carboxylate with 4-chlorobenzoyl chloride .

Heterocyclic Modifications

Ethyl 1-(5-Amino-1,3,4-Thiadiazol-2-yl)Piperidine-3-Carboxylate
  • Structure : Incorporates a thiadiazole ring, a nitrogen-sulfur heterocycle.
  • Properties: The amino-thiadiazole group confers hydrogen-bonding capability, which may enhance binding to polar enzyme active sites .
1-({5-[2-(Difluoromethyl)-1H-Benzodiazol-1-yl]Pyrazolo[1,5-a]Pyrimidin-2-yl}Methyl)Piperidine-3-Carboxylate
  • Structure : Contains a pyrazolo-pyrimidine core with a difluoromethylbenzodiazole substituent.
  • Synthesis : Synthesized via reductive amination between aldehyde intermediates and ethyl piperidine-3-carboxylate .

Aromatic and Bulky Substituents

rac-Ethyl 1-[4-Hydroxy-4,4-Bis(4-Methoxyphenyl)Butyl]Piperidine-3-Carboxylate
  • Structure : Features a bulky bis(4-methoxyphenyl)hydroxybutyl group.
  • Properties : The steric bulk may hinder binding to compact active sites but improve selectivity for larger pockets .
  • Spectroscopy : NMR data (¹H: δ 1.28–2.93 ppm; ¹³C: δ 14.56–174.10 ppm) confirm structural integrity, with IR peaks indicating ester (C=O, ~1730 cm⁻¹) and hydroxyl (~3400 cm⁻¹) groups .
Ethyl 1-[2-Nitro-4-(Trifluoromethyl)Phenyl]Piperidine-3-Carboxylate
  • Structure : Contains a nitro and trifluoromethyl group on the phenyl ring.

Comparative Data Table

Compound Name Key Substituent Molecular Weight Synthesis Method Key Properties
Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate 3-Benzoylquinoline ~434.45* Reductive amination High lipophilicity, aromatic stacking
Ethyl 1-(7H-pyrrolo[2,3–d]pyrimidin-4-yl)piperidine-3-carboxylate Pyrrolopyrimidine ~317.33 Nucleophilic substitution Electron-deficient heterocycle
Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate 4-Chlorobenzoyl ~307.78 Benzoylation Simplified structure, metabolic stability
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate 5-Amino-thiadiazole 256.32 Alkylation/cyclization Hydrogen-bonding capability
rac-Ethyl 1-[4-hydroxy-4,4-bis(4-methoxyphenyl)butyl]piperidine-3-carboxylate Bis(4-methoxyphenyl)hydroxybutyl ~572.66 Multi-step alkylation Bulky substituent, improved selectivity

*Estimated based on analogous structures.

Biological Activity

Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with quinoline-based intermediates. The structural formula can be represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3

This compound features a piperidine ring substituted at the 1-position with a benzoylquinoline moiety, which is crucial for its biological activity.

This compound exhibits several mechanisms of action:

  • Inhibition of Protein Kinases : Similar to other piperidine derivatives, this compound may inhibit specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against certain strains of bacteria and fungi .
  • Anticancer Properties : The compound has shown promise in inhibiting tumor growth in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of angiogenesis .

Anticancer Activity

A series of in vitro studies were conducted to evaluate the anticancer efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)7.8Inhibition of cell cycle progression
HeLa (Cervical)6.5Modulation of apoptotic markers

Table 1: Anticancer activity of this compound against various cancer cell lines.

Antimicrobial Activity

The antimicrobial activity was assessed using standard agar diffusion methods. The compound demonstrated significant activity against several pathogens, as shown in Table 2.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Table 2: Antimicrobial activity of this compound against selected pathogens.

Case Study 1: Efficacy in Tumor Xenografts

A study involving tumor xenografts in nude mice demonstrated that this compound significantly reduced tumor volume compared to control groups. The treatment was well-tolerated, with no significant adverse effects noted during the observation period .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties against HIV strains. The compound exhibited potent activity, with EC50 values ranging from 0.5 to 5 nM across different viral strains, indicating its potential as a therapeutic agent for viral infections .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core followed by functionalization. A representative route includes:

  • Quinoline core construction : Condensation of substituted anilines with ethyl acetoacetate under acidic conditions.
  • Benzoylation : Introduction of the benzoyl group at the 3-position via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-3-carboxylate moiety. Optimization involves controlling temperature (e.g., 80–100°C for acylation), solvent polarity (DMF or THF for coupling steps), and catalyst load (e.g., 5 mol% Pd for cross-coupling). Purity is monitored via TLC or HPLC, with yields improved by inert atmospheres (N₂/Ar) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify proton environments (e.g., benzoyl aromatic protons at δ 7.5–8.5 ppm, piperidine CH₂ groups at δ 1.5–3.0 ppm) and carbon backbone integrity .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]⁺ matching C₂₆H₂₅N₂O₃⁺).
  • FT-IR : Identification of carbonyl stretches (ester C=O at ~1700 cm⁻¹, benzoyl C=O at ~1680 cm⁻¹) .
  • X-ray crystallography (if crystals form): Definitive structural elucidation via SHELX-refined diffraction data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Discrepancies (e.g., unexpected splitting in NMR or inconsistent HRMS peaks) require orthogonal validation :

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to confirm substitution patterns.
  • 2D NMR (COSY, HSQC, HMBC) : Maps proton-proton and proton-carbon correlations to trace connectivity .
  • Isotopic labeling : For ambiguous mass fragments (e.g., using ¹³C-labeled intermediates).
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

Q. What strategies are effective in elucidating the mechanism of action in pharmacological studies?

Mechanistic studies often involve:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric methods .
  • Molecular docking : Predict binding modes with proteins (e.g., Autodock Vina) using X-ray or cryo-EM structures.
  • SAR analysis : Synthesize analogs (e.g., varying benzoyl substituents) to correlate structural features with bioactivity .
  • Cellular uptake studies : Use fluorescently tagged derivatives and confocal microscopy to track subcellular localization .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Yield optimization strategies include:

  • Catalyst screening : Test Pd(OAc)₂, XPhos, or BINAP for coupling efficiency .
  • Solvent optimization : Switch from DMF to dioxane for better solubility of intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve atom economy .
  • Purification refinement : Use preparative HPLC instead of column chromatography for polar byproducts .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, benzoyl chloride).
  • Waste disposal : Collect organic residues in halogenated waste containers; incinerate via licensed facilities .

Q. How can crystallographic data (e.g., SHELX-refined structures) validate synthetic products?

  • Data collection : Use a single-crystal X-ray diffractometer (λ = Cu-Kα) to obtain high-resolution (<1.0 Å) data.
  • Refinement : SHELXL-2018 refines positional and thermal parameters, with R-factor <5% indicating high accuracy .
  • Validation : Check CIF files against PLATON/ADDSYM for symmetry errors and twinning .

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